Indolin-5-ylboronic acid

概要

説明

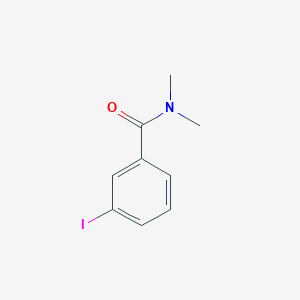

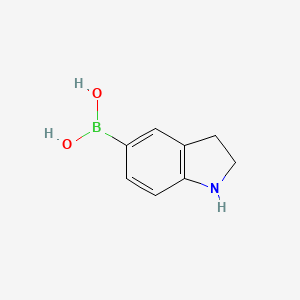

Indolin-5-ylboronic acid, also known as indoleboronic, is a compound with the molecular formula C8H10BNO2. It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of indole derivatives, such as this compound, has been a subject of interest in recent years. Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods . A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles .

Molecular Structure Analysis

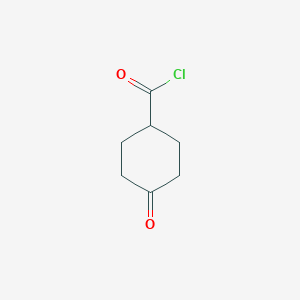

The molecular structure of this compound consists of a boronic acid group attached to the 5-position of an indoline ring. The molecular weight of this compound is 162.98 g/mol.

Chemical Reactions Analysis

This compound can participate in various chemical reactions. Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . The oxidative conversion of lignin is of great interest because it enables the formation of highly functionalized, valuable compounds .

Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 170-175 °C . It is stable and non-toxic, making it suitable for various chemical reactions .

科学的研究の応用

Anticancer Properties

The development of novel tyrosine kinase inhibitors for cancer treatment has included derivatives of indolin-2-ones. For example, the compound identified as SU11248 exhibited potent activity against vascular endothelial and platelet-derived growth factor receptor tyrosine kinase, showcasing its potential as an antitumor agent (Li Sun et al., 2003). Another study focused on tetrahydropyrimidine–isatin hybrids, showing potential antibacterial, antifungal, and anti-tubercular activities, indicating the broad utility of indolin-2-one derivatives in developing treatments for various diseases (T. N. Akhaja & J. Raval, 2012).

Eco-friendly Synthetic Methods

Efficient synthesis methods have been developed for pharmaceutically relevant indolin-2-ones, employing eco-friendly catalysts like sulfamic acid in aqueous ethanol. This approach highlights the chemical industry's shift towards greener and more sustainable practices (G. Brahmachari & B. Banerjee, 2014).

Chemotherapeutic Nucleus

The indolin-2-one framework is recognized as a privileged heterocycle in medicinal chemistry, with a significant presence in natural and synthetic compounds beneficial for cancer chemotherapy. The versatility of this scaffold facilitates the exploration of various chemical modifications to discover novel antitumor agents, emphasizing the importance of indolin-2-ones in drug discovery (P. Chaudhari et al., 2021).

Safety and Hazards

When handling Indolin-5-ylboronic acid, safety measures such as wearing gloves and safety glasses with side-shields conforming to EN166 should be taken . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .

将来の方向性

The future research directions for Indolin-5-ylboronic acid and other indole derivatives are vast. They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The exploration of novel chemistries using boron to fuel emergent sciences is also a promising future direction .

作用機序

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Boronic acids are often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . Boronic acids participate in cross-coupling reactions with electrophilic compounds .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics (ADME Properties)

The pharmacokinetic properties of a compound are strongly influenced by its physicochemical parameters .

Result of Action

Indole derivatives have been reported to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The stability and reactivity of boronic acids can be influenced by factors such as ph and temperature .

生化学分析

Cellular Effects

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Metabolic Pathways

Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs .

特性

IUPAC Name |

2,3-dihydro-1H-indol-5-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10-12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEROEJJKQHMTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride](/img/structure/B3043759.png)

![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)